molecular formula C18H18BrNO2 B398771 2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B398771
M. Wt: 360.2g/mol
InChI Key: MKFORKGLAFHFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Quinoline Derivative Formation: The phenoxy intermediate is then reacted with a quinoline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
  • 2-(4-fluoro-3-methylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
  • 2-(4-iodo-3-methylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Uniqueness

2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C18H18BrNO2/c1-13-11-15(8-9-16(13)19)22-12-18(21)20-10-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3

InChI Key

MKFORKGLAFHFMW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCC3=CC=CC=C32)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCC3=CC=CC=C32)Br

Origin of Product

United States

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